molecular formula C20H16N4O B12915146 1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one CAS No. 62141-18-8

1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one

Cat. No.: B12915146
CAS No.: 62141-18-8
M. Wt: 328.4 g/mol
InChI Key: VDEBMHZLSBMKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one is a pyrazolo[3,4-d]pyrimidine derivative characterized by a ketonic propan-1-one bridge linking two phenyl-substituted heterocyclic moieties. This scaffold is notable for its structural versatility, enabling diverse pharmacological applications, including antifungal and anti-inflammatory activities . The compound’s synthesis typically involves condensation or substitution reactions, as seen in pyrazolo[3,4-d]pyrimidine chemistry .

Properties

CAS No.

62141-18-8

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

1-phenyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one

InChI

InChI=1S/C20H16N4O/c1-14(19(25)15-8-4-2-5-9-15)18-17-12-23-24(20(17)22-13-21-18)16-10-6-3-7-11-16/h2-14H,1H3

InChI Key

VDEBMHZLSBMKKD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C=NN(C2=NC=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of Pyrazolo[3,4-d]pyrimidine Core

  • The synthesis often begins with chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one using phosphorus oxychloride in the presence of trimethylamine to yield 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. This chlorinated intermediate is crucial for further functionalization.

  • Hydrazinolysis of the 4-chloro derivative under reflux conditions produces 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a versatile intermediate for subsequent condensation reactions.

Functionalization via Condensation Reactions

  • The hydrazinyl intermediate is condensed with aromatic aldehydes or acetophenones in ethanol with glacial acetic acid as a catalyst under reflux to form Schiff base derivatives. This step introduces the arylidenehydrazinyl moiety at the 4-position of the pyrazolo[3,4-d]pyrimidine ring.

  • Specifically, condensation with acetophenone derivatives leads to open-chain Schiff base products that can be further cyclized or modified to yield the target compound or its analogs.

Introduction of the Propan-1-one Side Chain

  • The propan-1-one moiety (propanone group) attached to the phenyl ring is typically introduced via reaction of the pyrazolo[3,4-d]pyrimidine intermediate with appropriate ketone derivatives or through acylation reactions involving phenylacetyl precursors.

  • The final compound, 1-phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one, is thus formed by linking the pyrazolo[3,4-d]pyrimidine core to the phenyl-propanone fragment, often requiring careful control of reaction conditions to ensure selectivity and yield.

Representative Synthetic Procedure (Summarized)

Step Reactants/Intermediates Conditions Product/Intermediate Yield (%) Notes
1 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one + POCl3 + TMA Reflux 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine ~70-80 Chlorination step
2 4-chloro derivative + hydrazine hydrate Reflux 8 h 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 73 Hydrazinolysis
3 Hydrazinyl intermediate + aromatic aldehyde/acetophenone + glacial acetic acid Reflux in ethanol 4 h Schiff base derivatives Variable Condensation step
4 Schiff base or related intermediate + phenylacetyl or equivalent Controlled conditions This compound Variable Final coupling/acylation

Research Findings and Optimization

  • The multi-step synthesis requires careful optimization of reaction times, temperatures, and stoichiometry to maximize yield and purity.
  • The hydrazinolysis step typically proceeds with good yield (~73%) and produces a key intermediate for diverse functionalization.
  • Condensation reactions with various aromatic aldehydes or ketones allow structural diversification, which is critical for tuning biological activity.
  • Molecular docking and biological assays indicate that the final compound exhibits selective binding to cyclin-dependent kinases, supporting the importance of precise structural assembly during synthesis.

Summary Table of Key Intermediates and Their Roles

Intermediate Role in Synthesis Key Reaction Yield (%) Reference
6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Starting core Chlorination 70-80
4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Electrophilic intermediate Hydrazinolysis 73
4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Nucleophilic intermediate Condensation with aldehydes/ketones Variable
Schiff base derivatives Precursors for final coupling Acylation or cyclization Variable
This compound Target compound Final product Variable

Industrial and Practical Considerations

  • Industrially, methods focus on simplicity, cost-effectiveness, and high yield. For related pyrazolo[3,4-d]pyrimidine derivatives, catalytic systems such as rGO-Ni@Pd have been developed to improve process efficiency.
  • The synthetic route described is adaptable for scale-up, given the availability of starting materials and reagents.
  • Purification typically involves crystallization from ethanol or isopropanol to obtain high-purity products.

Chemical Reactions Analysis

1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one as an inhibitor of epidermal growth factor receptors (EGFR). This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further development in cancer therapies. Research indicates that derivatives of this compound have shown promising results in vitro against various cancer cell lines, including those resistant to conventional treatments .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of pyrazolo[3,4-d]pyrimidine derivatives. Preliminary data suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate the exact mechanisms involved .

Case Study 1: Cancer Cell Line Inhibition

A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cells. The results indicated a dose-dependent response, highlighting its potential as a lead compound for anticancer drug development.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of several compounds, this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting it could serve as an alternative treatment option.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways essential for cell survival. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the pyrimidine core, phenyl rings, and linker regions. These modifications significantly influence melting points, solubility, and reactivity:

Compound Name Molecular Formula Yield (%) Melting Point (°C) Key Substituents Reference
1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one C₂₀H₁₆N₄O N/A N/A Propan-1-one linker Core Compound
XIId: N-(4-Methoxyphenyl)-2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide C₂₃H₂₂ClN₇O 75 156–158 Piperazine, 4-methoxyphenyl
XIIe: 2-(4-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)-N-(p-tolyl)acetamide C₂₄H₂₅N₇O₂ 65 185–188 Piperazine, p-tolyl
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone C₂₆H₂₁N₇O N/A N/A 3,5-Dimethylpyrazole, amino linkage
1-(4-Fluoro-2-hydroxyphenyl)-pyrazolopyrimidine C₁₅H₁₀FN₃O N/A N/A 4-Fluoro-2-hydroxyphenyl

Key Observations :

  • Piperazine Derivatives (XIId, XIIe) : The introduction of a piperazine ring enhances solubility and enables hydrogen bonding, as reflected in their moderate melting points (156–188°C) .
  • Fluorinated Derivatives () : Fluorine and hydroxyl groups improve bioavailability and target affinity due to electronegativity and hydrogen-bonding capabilities.

Reactivity Insights :

  • Chlorination of the pyrimidine ring (e.g., 4-chloro derivatives) proceeds in 61–65% yield under reflux conditions .
  • Formamide-mediated cyclization () achieves high regioselectivity but requires stringent temperature control.

Mechanistic Differences :

  • Piperazine Derivatives : Enhanced antifungal activity correlates with improved membrane penetration via lipophilic substituents .
  • Anti-Inflammatory Agents : Substitutions at the 4-position (e.g., aryloxy groups) optimize steric and electronic interactions with COX-2 .

Molecular Dynamics and Stability

Compounds XIIb, XIIc, and XVI () exhibit distinct RMSF (root mean square fluctuation) profiles:

  • XIIb : Lower RMSF (<1.5 Å) in protein binding regions, indicating stable interactions.

Biological Activity

1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one is a compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive analysis of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyValue
Molecular Formula C₁₈H₁₄N₄O
Molecular Weight 306.33 g/mol
CAS Number 21314-17-0
Density 1.45 g/cm³
Melting Point 304 - 307 °C
Boiling Point 472.5 °C at 760 mmHg

Anticancer Activity

This compound has demonstrated significant anticancer activity across various cancer cell lines. Notably, studies have shown that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds exhibit potent inhibitory effects on tumor growth.

Case Studies

  • In Vitro Studies : A study reported that a derivative of the compound exhibited an IC₅₀ value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC₅₀ = 9.20 µM) as a positive control. Flow cytometric analysis indicated that this compound significantly induced apoptosis in A549 cells at low micromolar concentrations .
  • Epidermal Growth Factor Receptor (EGFR) Inhibition : Another study highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors. Compound modifications led to IC₅₀ values ranging from 0.016 µM to 0.236 µM against wild-type and mutant EGFR variants, respectively . This suggests that the compound may play a role in targeting resistant cancer forms.

The mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased BAX/Bcl-2 ratios and subsequent cell death .
  • Cell Cycle Arrest : It has been shown to arrest the cell cycle at the S and G2/M phases, preventing cancer cell proliferation .

Other Biological Activities

Beyond its anticancer properties, the compound has also been evaluated for other biological activities:

  • Antiparasitic and Antifungal Activities : Some derivatives have shown effectiveness against various parasites and fungi, indicating a broader pharmacological profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.